2-chloro-N-(4-chloro-2-methylphenyl)propanamide

Overview

Description

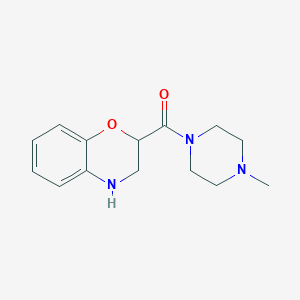

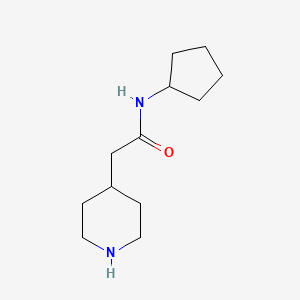

2-chloro-N-(4-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 . It is used in proteomics research .

Synthesis Analysis

The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide can be achieved from o-Toluidine and 2-Chloropropionic acid . A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(4-chloro-2-methylphenyl)propanamide include a molecular weight of 232.11 . Further details about its boiling point, melting point, and other properties are not available in the search results.Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure . The molecule crystallizes with disorder in the Cl/terminal methyl positions and exhibits N—C bond lengths of 1.3448 (19), 1.344 (2) A ̊ , C O bond lengths of 1.2233 (18) and 1.2245 (19) A ̊ and an acetamide moiety C—N—C—C torsion angle of 179.00 (13), 178.97 (14) for 1a and 1b, respectively .

Active Pharmaceutical Ingredient (API) Manufacturing

The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . It can undergo transformations; such as Diels–Alder cycloadditions, 1,3-dipolar cycloadditions, sulfide group and nucleophilic substitution .

Continuous Processing in API Manufacturing

There is ongoing research to develop design and optimization strategies for robust, scalable, and tunable continuous processes for API manufacturing using this compound .

Photophysical Properties

The compound has been synthesized and its photophysical properties have been characterized . The density functional calculation is carried out for both HL and the copper (II) complex to investigate changes in the structural parameters and HOMO and LUMO energies .

Antibacterial Activities

The compound and its complex have different antimicrobial activities. The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .

Nonlinear Optical (NLO) Applications

The compound has potential applications in the field of nonlinear optics (NLO). Chromophores with highly delocalized π electron systems lead to good macroscopic NLO response and high molecular hyperpolarizability .

Future Directions

Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The development of design and optimization strategies that deliver robust, tunable, and scalable API manufacturing processes is a major focus of research .

Mechanism of Action

References:

- LGC Standards: (RS)-2-Chloro-N-(2-methylphenyl)propanamide

- DrugBank: 2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYL-BENZAMIDE

- [DrugBank: 2-(2-CHLORO-4-FLUOROPHENOXY)-2-METHYL-N-(1R,2S,3S,5S,7S)-5 …

- DrugBank: 3-CHLORO-2,2-DIMETHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

- Sigma-Aldrich: 2-chloro-N-[(2-methylphenyl)methyl]propanamide

properties

IUPAC Name |

2-chloro-N-(4-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWAKOGFACBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-chloro-2-methylphenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

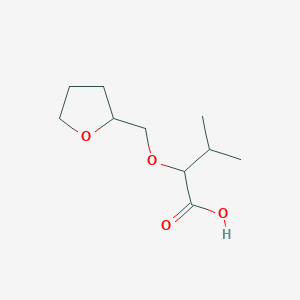

![2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3373914.png)

![2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B3373936.png)

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile](/img/structure/B3373991.png)